molecular formula C10H9BrO B14363070 Benzene, [(4-bromo-2-butynyl)oxy]- CAS No. 90772-50-2

Benzene, [(4-bromo-2-butynyl)oxy]-

Cat. No.: B14363070
CAS No.: 90772-50-2
M. Wt: 225.08 g/mol
InChI Key: KTJBGSVFWIYEOM-UHFFFAOYSA-N
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Description

Benzene, [(4-bromo-2-butynyl)oxy]- is an organic compound with the molecular formula C10H9BrO It features a benzene ring substituted with a 4-bromo-2-butynyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(4-bromo-2-butynyl)oxy]- typically involves the reaction of 4-bromo-2-butyne with phenol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoalkyne, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(4-bromo-2-butynyl)oxy]- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce functional groups at the benzylic position.

    Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are common.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

Benzene, [(4-bromo-2-butynyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [(4-bromo-2-butynyl)oxy]- involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the butynyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

    Benzene, (4-bromobutoxy)-: Similar structure but with a saturated butyl group instead of the butynyl group.

    Phenoxybutyl bromide: Another ether with a different substitution pattern.

Uniqueness

Benzene, [(4-bromo-2-butynyl)oxy]- is unique due to the presence of the triple bond in the butynyl group, which provides additional reactivity and potential for further functionalization compared to similar compounds .

Properties

CAS No.

90772-50-2

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromobut-2-ynoxybenzene

InChI

InChI=1S/C10H9BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2

InChI Key

KTJBGSVFWIYEOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC#CCBr

Origin of Product

United States

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